[(Piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine hydrochloride
Overview
Description
“(Piperidin-4-yl)sulfamoylamine hydrochloride” is a chemical compound with the CAS Number: 1796963-33-1 . It has a molecular weight of 297.73 . It is a powder at room temperature .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H14F3N3O2S.ClH/c8-7 (9,10)5-12-16 (14,15)13-6-1-3-11-4-2-6;/h6,11-13H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Antimicrobial Activity
Several derivatives of piperidine, including those similar to the queried compound, have shown significant antimicrobial activities. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated potent antimicrobial properties against bacterial and fungal pathogens of tomato plants, indicating their potential in agricultural applications (Vinaya et al., 2009).
Synthesis and Application in Organic Chemistry
Piperidin-4-yl containing α-aminophosphonates, synthesized through a one-pot reaction, exhibited insecticidal activities, highlighting their utility in pest control (Jiang et al., 2013). Furthermore, a concise route to sulfamidate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity was developed, illustrating the compound's role in synthesizing complex organic structures (Liu et al., 2013).
Potential in Alzheimer’s Disease Treatment
N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized as potential drug candidates for Alzheimer’s disease, indicating the compound's relevance in neurodegenerative disease research (Rehman et al., 2018).
Role in β3‐Adrenoceptor Agonists Development
Piperidine sulfonamides, including compounds with a similar structure, were examined for their potential as β3‐adrenoceptor agonists, indicating applications in treating β3‐AR‐mediated pathological conditions (Perrone et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N3O2S.ClH/c8-7(9,10)5-12-16(14,15)13-6-1-3-11-4-2-6;/h6,11-13H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJAIHXWDGGBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1796963-33-1 | |
Record name | [(piperidin-4-yl)sulfamoyl](2,2,2-trifluoroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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